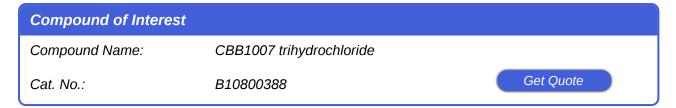


# On-Target Efficacy of CBB1007 Trihydrochloride: A Comparative Analysis

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **CBB1007 trihydrochloride**, a selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), with other notable LSD1 inhibitors. The data presented herein is intended to facilitate an objective assessment of CBB1007's on-target effects, supported by experimental data and detailed protocols.

## Introduction to CBB1007 Trihydrochloride and LSD1 Inhibition

CBB1007 trihydrochloride is a selective, reversible, and substrate-competitive inhibitor of human Lysine-Specific Demethylase 1 (LSD1), an enzyme crucial in epigenetic regulation.[1] LSD1 removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), playing a significant role in gene expression. Its overexpression is implicated in various cancers, making it a prime target for therapeutic intervention. CBB1007's inhibitory action leads to an increase in histone methylation, subsequently altering gene expression and exhibiting antitumor activity.

### **Comparative Analysis of LSD1 Inhibitors**

To evaluate the on-target effects of **CBB1007 trihydrochloride**, its performance is compared against a panel of other well-characterized LSD1 inhibitors: Tranylcypromine, ORY-1001



(ladademstat), GSK-LSD1, and SP-2509. The following tables summarize their enzymatic inhibition and reported effects on cancer cell viability.

**Enzymatic Inhibition of LSD1** 

Compound	Type of Inhibition	IC50 (LSD1)	Selectivity
CBB1007 trihydrochloride	Reversible, Substrate- Competitive	5.27 μM (human LSD1)[1]	Selective for LSD1
Tranylcypromine	Irreversible	~20.7 µM[2]	Also inhibits MAO-A and MAO-B[2]
ORY-1001 (ladademstat)	Covalent, Irreversible	18 nM[3]	Highly selective for LSD1 over LSD2, MAO-A, and MAO- B[4]
GSK-LSD1	Irreversible	16 nM[5][6]	>1000-fold selective over LSD2, MAO-A, MAO-B[5][6]
SP-2509	Reversible, Non-competitive	13 nM[7][8]	No significant activity against MAO-A, MAO-B[7]

### **Anti-proliferative Activity in Cancer Cell Lines**

The following table presents a selection of reported half-maximal inhibitory concentrations (IC50) for the compared LSD1 inhibitors across various cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.



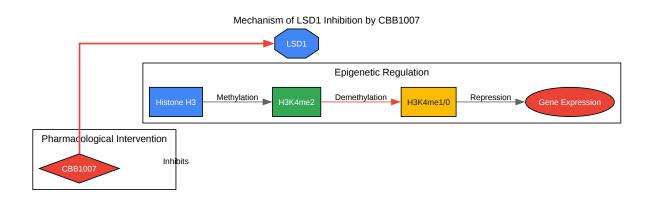
Compound	Cell Line	Cancer Type	IC50	Reference
CBB1007 trihydrochloride	F9	Teratocarcinoma	Growth Inhibition Observed	[9]
Tranylcypromine	NB4	Acute Promyelocytic Leukemia	Induces gene expression changes	[10]
ORY-1001 (ladademstat)	THP-1	Acute Myeloid Leukemia	EC50 = 0.0022 μM (H3K4me2 accumulation)	[4]
BT-474	Breast Cancer	IC50 = 12 nmol/L (mammosphere formation)	[11]	
GSK-LSD1	Various Cancer Cell Lines	Various	Average EC50 < 5 nM (cell growth)	[6][12]
SP-2509	OCI-AML3	Acute Myeloid Leukemia	0.649 μΜ	[8]
Y79	Retinoblastoma	1.22 μM (48h), 0.47 μM (72h)	[8]	

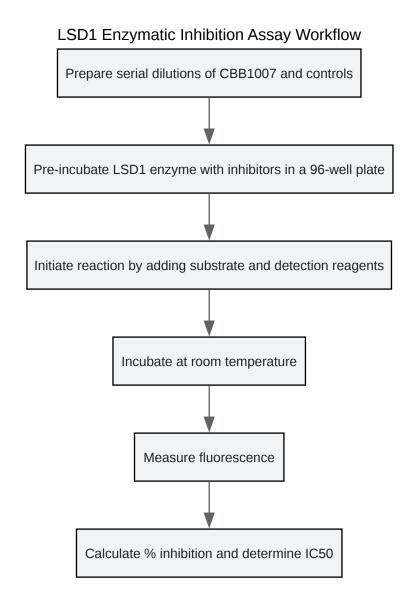
# On-Target Effect Confirmation: Increased H3K4 Dimethylation

A primary on-target effect of LSD1 inhibition is the increase in the dimethylation of histone H3 at lysine 4 (H3K4me2). This can be quantified using techniques such as Western blotting. While direct comparative quantitative data for CBB1007 and the other inhibitors in the same experiment is not readily available in the public domain, published data indicates that treatment with CBB1007 leads to a dose-dependent increase in H3K4me2 levels.

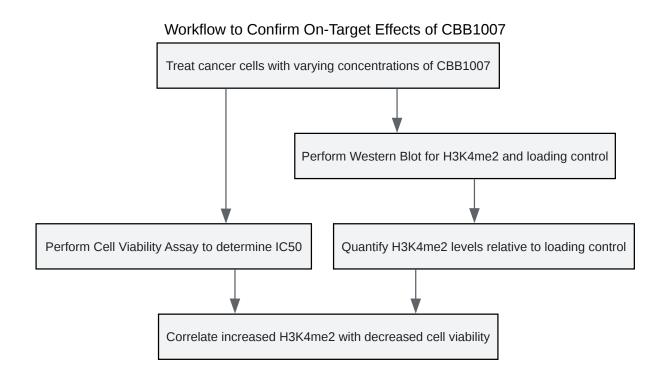
Diagram of LSD1 Inhibition and its Downstream Effects











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